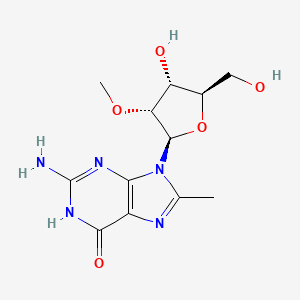

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

Description

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one, also known as 8-methoxyguanosine, is a modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a methoxy group at the 8-position.

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

VKBDRYNPOJCCAX-IOSLPCCCSA-N |

Isomeric SMILES |

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N=C(NC2=O)N |

Canonical SMILES |

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one typically involves the following steps:

Starting Material: The synthesis begins with guanosine.

Methoxylation: The guanosine undergoes a methoxylation reaction at the 8-position. This can be achieved using methanol in the presence of a suitable catalyst.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of guanosine are subjected to methoxylation.

Optimization: Reaction conditions are optimized to maximize yield and purity.

Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

Biology: Studied for its role in nucleic acid interactions and modifications.

Medicine: Investigated for potential antiviral and anticancer properties.

Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one involves its interaction with nucleic acids. The methoxy group at the 8-position can influence the compound’s binding affinity and specificity to nucleic acid targets. This modification can affect the stability and function of nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Guanosine: The parent compound without the methoxy modification.

8-Azido-Guanosine: A similar compound with an azido group at the 8-position.

8-Bromo-Guanosine: Another derivative with a bromo group at the 8-position.

Uniqueness

The uniqueness of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one lies in its methoxy modification, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications .

Biological Activity

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one is a purine nucleoside analog with potential applications in medicinal chemistry. This compound is of interest due to its structural similarities to naturally occurring nucleosides and its potential biological activities, including antiviral and anticancer properties.

- Molecular Formula : C10H13N5O5

- Molecular Weight : 299.24 g/mol

- CAS Number : 3868-31-3

- Storage Conditions : Store in a dark place at -20°C under inert atmosphere.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. Nucleoside analogs can interfere with nucleic acid synthesis, leading to inhibition of viral replication and potential antitumor effects. The specific mechanism involves:

- Inhibition of DNA/RNA Polymerases : The compound competes with natural nucleotides for incorporation into DNA or RNA.

- Induction of Apoptosis : By disrupting normal cellular processes, it may trigger programmed cell death in rapidly dividing cells.

Antiviral Activity

Studies have shown that purine nucleoside analogs exhibit significant antiviral properties. For instance:

- Activity Against Viruses : Research indicates that similar compounds have been effective against various viruses, including HIV and herpes simplex virus (HSV) by inhibiting viral DNA synthesis (Raasch et al., 2014) .

Anticancer Activity

Numerous studies have explored the anticancer potential of nucleoside analogs:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation in various cancer types (e.g., breast cancer and leukemia) through mechanisms involving cell cycle arrest and apoptosis induction (Raasch et al., 2014) .

Case Studies

| Study | Findings |

|---|---|

| Raasch et al. (2014) | Identified nucleoside analogs that induce neuronal differentiation and exhibited cytotoxicity against cancer cell lines. |

| Clinical Trials | Preliminary results suggest efficacy in patients with specific viral infections or cancers when used as part of combination therapy. |

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of nucleoside analogs:

- Substituent Effects : Variations in the sugar moiety and base structure significantly influence biological activity.

- Toxicity Profiles : While effective against target cells, some studies noted cytotoxicity towards non-target cells, necessitating further optimization for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.